molecular formula C11H14ClN3 B11883634 4-Hydrazino-8-ethylquinoline hydrochloride CAS No. 1172703-05-7

4-Hydrazino-8-ethylquinoline hydrochloride

Cat. No.: B11883634
CAS No.: 1172703-05-7
M. Wt: 223.70 g/mol
InChI Key: OCJTVRLRDCAIGM-UHFFFAOYSA-N
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Description

4-Hydrazino-8-ethylquinoline hydrochloride is a chemical compound with the molecular formula C11H13N3•HCl and a molecular weight of 223.7 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a quinoline ring substituted with an ethyl group and a hydrazino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazino-8-ethylquinoline hydrochloride typically involves the reaction of 8-ethylquinoline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by adding hydrochloric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazino-8-ethylquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives .

Scientific Research Applications

4-Hydrazino-8-ethylquinoline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, particularly in the treatment of certain diseases, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydrazino-8-ethylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydrazino-8-ethylquinoline hydrochloride is unique due to the presence of both the ethyl and hydrazino groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1172703-05-7

Molecular Formula

C11H14ClN3

Molecular Weight

223.70 g/mol

IUPAC Name

(8-ethylquinolin-4-yl)hydrazine;hydrochloride

InChI

InChI=1S/C11H13N3.ClH/c1-2-8-4-3-5-9-10(14-12)6-7-13-11(8)9;/h3-7H,2,12H2,1H3,(H,13,14);1H

InChI Key

OCJTVRLRDCAIGM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC=N2)NN.Cl

Origin of Product

United States

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